molecular formula C13H18BNO5 B3117999 (4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid CAS No. 2304633-98-3

(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid

Cat. No.: B3117999
CAS No.: 2304633-98-3
M. Wt: 279.10 g/mol
InChI Key: BTSFNYFIDQLMGP-UHFFFAOYSA-N
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Description

(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The presence of the boronic acid moiety makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from boronic esters .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It is known that the compound is slightly soluble in water . It has a predicted density of 1.15±0.1 g/cm3, a melting point of 100-106°C, and a boiling point of 364.3±44.0 °C .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, allowing for the construction and functionalization of carbonyl compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the protodeboronation reaction can be performed under basic conditions . The compound should be stored in a dark, dry place, away from fire sources and oxidizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides additional stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic synthesis and drug discovery .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazin-7-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-13(2,3)20-12(16)15-6-7-19-11-8-9(14(17)18)4-5-10(11)15/h4-5,8,17-18H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSFNYFIDQLMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(CCO2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304633-98-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304633-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
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(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid

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